molecular formula C17H11N3O2S B381688 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B381688
M. Wt: 321.4g/mol
InChI Key: DPTUFVUNKQQLGO-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene derivatives with furan-2-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with appropriate reagents to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced Schiff bases.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit certain cancer cell lines.

Mechanism of Action

The mechanism of action of 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of furan, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C17H11N3O2S

Molecular Weight

321.4g/mol

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H11N3O2S/c21-17-14-9-15(12-5-2-1-3-6-12)23-16(14)18-11-20(17)19-10-13-7-4-8-22-13/h1-11H/b19-10+

InChI Key

DPTUFVUNKQQLGO-VXLYETTFSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=CO4

Isomeric SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)/N=C/C4=CC=CO4

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=CO4

Origin of Product

United States

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